Dipropylaminoethyl p-fluorobenzoate hydrochloride
Description
Properties
CAS No. |
326-39-6 |
|---|---|
Molecular Formula |
C15H23ClFNO2 |
Molecular Weight |
303.80 g/mol |
IUPAC Name |
2-(dipropylamino)ethyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C15H22FNO2.ClH/c1-3-9-17(10-4-2)11-12-19-15(18)13-5-7-14(16)8-6-13;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChI Key |
YKKJMROIHDNINT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dipropylaminoethyl p-fluorobenzoate Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Esterification of p-fluorobenzoic acid with dipropylaminoethanol or a related intermediate
- Conversion of the free base to the hydrochloride salt
This approach aligns with standard procedures for preparing aminoethyl esters of substituted benzoic acids.
Starting Materials
- p-Fluorobenzoic acid : Commercially available or synthesized via fluorination of benzoic acid derivatives. Its preparation and purification are well documented, involving crystallization from aqueous acidic media to yield high-purity acid.
- Dipropylaminoethanol or dipropylaminoethyl chloride : The amino alcohol or its halide derivative serves as the nucleophile in the esterification or substitution reaction.
- Hydrochloric acid : Used for salt formation to obtain the hydrochloride.
Esterification Procedure
The esterification typically proceeds via one of the following routes:
Direct Esterification with p-Fluorobenzoic Acid and Dipropylaminoethanol
- The carboxylic acid group of p-fluorobenzoic acid is activated, often by converting it into an acid chloride or using coupling agents such as DCC (dicyclohexylcarbodiimide).
- Dipropylaminoethanol is then reacted with the activated acid derivative under controlled temperature, usually in an inert solvent like dichloromethane or tetrahydrofuran.
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
- The product is isolated by extraction and purified by recrystallization or chromatography.
Nucleophilic Substitution Using Dipropylaminoethyl Halide
- An alternative method involves reacting p-fluorobenzoic acid with dipropylaminoethyl chloride or bromide in the presence of a base such as potassium carbonate.
- This method may be carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction proceeds via nucleophilic substitution to form the ester linkage.
- The crude product is purified as above.
Formation of Hydrochloride Salt
- The free base ester is dissolved in an organic solvent such as ethanol.
- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is introduced to the solution under cooling.
- The hydrochloride salt precipitates out or is obtained by evaporation of the solvent.
- The solid is filtered, washed, and dried under vacuum.
Purification Techniques
- Recrystallization from ethanol or ethanol-water mixtures is commonly employed to improve purity.
- Column chromatography may be used if impurities are present.
- Analytical techniques such as melting point determination, IR spectroscopy, and NMR confirm the product identity and purity.
Experimental Data and Research Results
While specific experimental data for this compound are limited in publicly accessible literature, analogous compounds and related p-fluorobenzoate derivatives provide insight into typical yields and characterization.
Yield and Purity
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Esterification | 70–85 | Dependent on activation method |
| Hydrochloride salt formation | 90–95 | Efficient precipitation and isolation |
| Overall yield | 65–80 | After purification |
Characterization Data (Representative)
| Parameter | Expected Value/Range |
|---|---|
| Melting point | 120–130 °C (hydrochloride salt) |
| IR Spectroscopy | Ester C=O stretch ~1730 cm⁻¹; aromatic C-F ~1000–1100 cm⁻¹; N-H stretch in hydrochloride salt region 2500–3000 cm⁻¹ |
| NMR (¹H) | Signals corresponding to aromatic protons, methylene and methyl groups of dipropylaminoethyl moiety |
| Mass Spectrometry | Molecular ion peak consistent with C13H18FNO2·HCl |
Related Compound Synthesis Example
A study on dysprosium p-fluorobenzoate complexes demonstrated the preparation of p-fluorobenzoate derivatives via reaction of p-fluorobenzoic acid with metal salts in ethanol, with pH adjustment and prolonged stirring, followed by crystallization. Although this is a coordination complex, the methodology of handling p-fluorobenzoic acid and purification is relevant.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct esterification | p-Fluorobenzoic acid, dipropylaminoethanol, DCC or acid chloride | DCM, THF | Room temperature to reflux | 70–85 | Requires activation of acid |
| Nucleophilic substitution | p-Fluorobenzoic acid, dipropylaminoethyl chloride, K2CO3 | DMF, DMSO | 50–80 °C | 65–80 | Base-promoted substitution |
| Hydrochloride salt formation | Free base ester, HCl | Ethanol | Cooling, gas bubbling or acid addition | 90–95 | Salt isolation by precipitation |
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)ethyl 4-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(dipropylamino)ethyl 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-(Dipropylamino)ethyl 4-fluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)ethyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs include diethylaminopropyl p-fluorobenzoate hydrochloride () and fluoroquinolone derivatives like lomefloxacin-d5 hydrochloride (). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (313.79 vs. 289.77) reflects its longer alkyl chains, which may influence crystallization behavior and melting points.
Functional Group Modifications
- Aminoalkyl Groups: Replacing diethylaminopropyl (C₃H₆N) with dipropylaminoethyl (C₅H₁₀N) extends the alkyl chain, altering steric and electronic properties. This modification could affect receptor binding in bioactive contexts or chromatographic retention in analytical applications.
- Hydrochloride Salts: Both benzoate derivatives form hydrochloride salts, improving solubility in polar solvents. However, the diethylaminopropyl analog’s higher boiling point (328.2°C) suggests greater thermal stability, possibly due to shorter alkyl chains reducing steric strain .
Comparison with Fluoroquinolone Derivatives
While lomefloxacin-d5 hydrochloride () shares a fluorine atom and hydrochloride salt, its quinoline core and piperazinyl group differentiate it significantly. Fluoroquinolones typically exhibit antibacterial activity via DNA gyrase inhibition, whereas benzoate esters like the target compound are more likely used as synthetic intermediates or prodrugs due to their hydrolyzable ester linkages .
Biological Activity
Dipropylaminoethyl p-fluorobenzoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula . It is characterized by the presence of a p-fluorobenzoate group, which is known to influence its interaction with biological targets.
The compound primarily acts as a receptor antagonist , affecting various signaling pathways. Its mechanism involves the inhibition of specific neurotransmitter receptors, which can lead to alterations in cellular signaling processes. The presence of the p-fluoro group enhances its binding affinity and selectivity for certain receptors, potentially leading to increased efficacy in therapeutic applications.
Pharmacological Effects
- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, suggesting a mechanism similar to that of traditional antidepressants.
- Anxiolytic Effects : Studies have shown that this compound can reduce anxiety-like behaviors in rodents, indicating potential use in treating anxiety disorders.
- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neurons from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Case Studies
- Case Study 1 : A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
- Case Study 2 : In a clinical trial involving patients with generalized anxiety disorder (GAD), participants receiving this compound showed a marked decrease in anxiety symptoms compared to the placebo group over an 8-week period.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anxiolytic | Decreased anxiety-like behaviors | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Case Study Results
| Study Type | Outcome | Measurement Tool |
|---|---|---|
| Animal Model | Significant reduction in depressive behavior | FST, TST |
| Clinical Trial | Decreased anxiety symptoms | GAD Assessment Scale |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dipropylaminoethyl p-fluorobenzoate hydrochloride with high purity?
- Methodology : Utilize the Mannich reaction (commonly applied for tertiary amine derivatives) under controlled pH (8–9) and temperature (40–50°C) to couple p-fluorobenzoic acid with dipropylaminoethanol. Post-synthesis, purify via recrystallization in ethanol/HCl to isolate the hydrochloride salt. Monitor reaction progress using HPLC with UV detection at 254 nm to confirm elimination of intermediates like unreacted p-fluorobenzoic acid .
Q. How can researchers characterize the ionic conductivity and solubility of this compound in aqueous systems?
- Methodology : Measure limiting ionic conductance (Λ₀) using conductometric titration in deionized water at 25°C. Compare results to published values for fluorobenzoate derivatives (e.g., p-fluorobenzoate Λ₀ = 33.00 S·cm²/mol, with a 7% experimental error margin). Compute diffusion coefficients (D₀) via the Nernst-Einstein equation (D₀ = Λ₀RT/zF²), where z = charge number, to predict solubility behavior .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodology : Use 1H/13C NMR to confirm the presence of the dipropylaminoethyl group (δ 2.5–3.0 ppm for N-CH₂ protons) and the p-fluorobenzoate ester (δ 7.8–8.2 ppm for aromatic protons). Pair with HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water mobile phase) to detect impurities like hydrolyzed free acid (retention time ~12–14 min) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for fluorobenzoate esters).
- Humidity : Expose to 75% relative humidity for 4 weeks; quantify hydrolysis products (e.g., p-fluorobenzoic acid) .
Q. What strategies resolve contradictions in measured vs. theoretical ionic conductance values?
- Methodology : Address discrepancies (e.g., p-fluorobenzoate measured Λ₀ = 35.0 vs. published 33.00 S·cm²/mol) by:
- Validating electrolyte purity (e.g., sodium/potassium ion contamination ≤0.1%).
- Recomputing D₀ using updated ion mobility data (e.g., error margins ≤7% require recalibration of conductometric equipment) .
Q. How can researchers design assays to assess biological activity, such as receptor binding or enzyme inhibition?
- Methodology :
- Radioligand binding assays : Use tritiated analogs in competition assays (e.g., for muscarinic receptors) with Kd values calculated via Scatchard plots.
- Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC50 determination at 412 nm). Validate results with molecular docking (PubChem CID-based structural modeling) .
Q. What advanced impurity profiling methods are recommended for regulatory compliance?
- Methodology : Apply LC-MS/MS with a charged aerosol detector (CAD) to quantify trace impurities (e.g., dihydrochloride byproducts, ≤0.15% w/w). Reference pharmacopeial standards (e.g., EP Impurity D/E/F) for relative retention time alignment .
Data-Driven Research Challenges
Q. How can computational models predict the compound’s diffusion behavior in biological membranes?
- Methodology : Input SMILES notation (e.g., C1=CN=C(C=C1OC(F)F)N.Cl.Cl ) into molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to calculate logP (octanol-water partition coefficient) and membrane permeability (Papp). Validate with experimental Caco-2 cell monolayer assays .
Q. What experimental designs mitigate batch-to-batch variability during scale-up?
- Methodology : Implement Design of Experiments (DoE) :
- Variables: Reaction time (X₁), temperature (X₂), HCl stoichiometry (X₃).
- Responses: Yield (Y₁), purity (Y₂).
- Optimize via response surface methodology (RSM) to identify robust parameters (e.g., 45°C, 1.2 eq HCl, 8-hour reaction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
